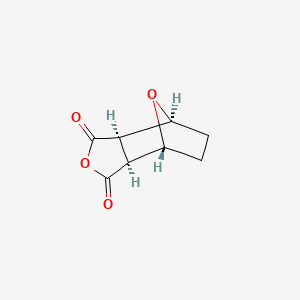

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel-

Vue d'ensemble

Description

La norcantharidine est un composé synthétique dérivé de la cantharidine, un ingrédient actif présent dans la médecine traditionnelle chinoise. Elle est connue pour ses puissantes propriétés anticancéreuses et a été utilisée en clinique en Chine pour le traitement de divers cancers, notamment les cancers du foie et de l'estomac . La norcantharidine est un dérivé déméthylé de la cantharidine, ce qui réduit sa toxicité tout en conservant son efficacité thérapeutique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La norcantharidine est synthétisée par déméthylation de la cantharidine. Le procédé implique l'utilisation de réactifs tels que l'hydroxyde de sodium ou l'hydroxyde de potassium dans des conditions contrôlées pour éliminer les groupes méthyles de la cantharidine . La réaction se produit généralement dans un milieu aqueux ou alcoolique à des températures élevées pour assurer une déméthylation complète.

Méthodes de production industrielle : La production industrielle de norcantharidine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs de grande capacité et une surveillance continue des conditions réactionnelles pour garantir une qualité de produit constante. Le produit final est purifié par cristallisation ou chromatographie pour obtenir les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : La norcantharidine subit diverses réactions chimiques, notamment :

Oxydation : La norcantharidine peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la norcantharidine, modifiant potentiellement ses propriétés pharmacologiques.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium sont couramment utilisés dans des conditions acides ou basiques.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium sont utilisés à des températures contrôlées.

Substitution : Divers nucléophiles, tels que les amines ou les thiols, peuvent être utilisés dans les réactions de substitution dans des conditions appropriées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la norcantharidine ayant des applications thérapeutiques potentielles. Ces dérivés sont souvent évalués pour leurs activités anticancéreuses, anti-inflammatoires et autres activités pharmacologiques .

4. Applications de la recherche scientifique

La norcantharidine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : La norcantharidine et ses dérivés sont étudiés pour leurs propriétés chimiques uniques et leur potentiel en tant que blocs de construction pour des molécules plus complexes.

Médecine : La norcantharidine est utilisée en clinique pour traiter des cancers tels que les cancers du foie, de l'estomac et du côlon.

5. Mécanisme d'action

La norcantharidine exerce ses effets par le biais de multiples cibles moléculaires et voies. Elle induit l'apoptose en activant les enzymes caspases et en perturbant le potentiel de la membrane mitochondriale . La norcantharidine inhibe également la prolifération cellulaire en bloquant le cycle cellulaire à différents stades. Les principales voies de signalisation impliquées comprennent la voie PI3K/Akt/NF-κB, qui régule la survie cellulaire et l'apoptose . De plus, la norcantharidine module l'expression des métalloprotéinases matricielles et des molécules d'adhésion, inhibant l'invasion tumorale et les métastases .

Composés similaires :

Cantharidine : Le composé parent de la norcantharidine, connu pour sa puissante activité anticancéreuse mais avec une toxicité plus élevée.

Cantharidinate disodique : Un dérivé de la cantharidine avec une toxicité réduite et une solubilité dans l'eau accrue.

Demethylcantharidinate de sodium : Un autre dérivé avec des propriétés pharmacocinétiques améliorées

Unicité de la norcantharidine : La norcantharidine se distingue par son profil équilibré de forte activité anticancéreuse et de toxicité réduite par rapport à la cantharidine. Sa capacité à cibler plusieurs voies de signalisation et son potentiel d'utilisation dans des thérapies combinées en font un composé précieux dans le traitement du cancer .

Applications De Recherche Scientifique

Norcantharidin has a wide range of scientific research applications, including:

Mécanisme D'action

Norcantharidin exerts its effects through multiple molecular targets and pathways. It induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Norcantharidin also inhibits cell proliferation by blocking the cell cycle at various stages. Key signaling pathways involved include the PI3K/Akt/NF-κB pathway, which regulates cell survival and apoptosis . Additionally, norcantharidin modulates the expression of matrix metalloproteinases and adhesion molecules, inhibiting tumor invasion and metastasis .

Comparaison Avec Des Composés Similaires

Cantharidin: The parent compound of norcantharidin, known for its potent anticancer activity but with higher toxicity.

Disodium Cantharidinate: A derivative of cantharidin with reduced toxicity and enhanced water solubility.

Sodium Demethylcantharidate: Another derivative with improved pharmacokinetic properties

Uniqueness of Norcantharidin: Norcantharidin stands out due to its balanced profile of high anticancer activity and reduced toxicity compared to cantharidin. Its ability to target multiple signaling pathways and its potential for use in combination therapies make it a valuable compound in cancer treatment .

Activité Biologique

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel- is an organic compound recognized for its complex structural features and significant biological activities. This compound belongs to the class of isoindole derivatives and is noted for its epoxy and dione functionalities. Its molecular formula is C10H12O4, and it has been studied for various potential applications in medicinal chemistry, particularly as an anticancer agent.

Biological Activities

Research has indicated that 4,7-Epoxyisobenzofuran-1,3-dione exhibits notable biological activities including:

- Anticancer Properties : The compound has shown promise in inhibiting certain protein kinases involved in cancer progression. In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as HeLa cells.

- Mechanism of Action : The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It modulates various signaling pathways that are critical in cancer cell proliferation and survival.

- Potential Antimicrobial and Anti-inflammatory Activities : Structural analogs of the compound have been evaluated for their antimicrobial and anti-inflammatory properties, suggesting a broader spectrum of biological activity.

1. Cytotoxicity Assays

A study focusing on the cytotoxic effects of 4,7-Epoxyisobenzofuran-1,3-dione revealed significant inhibition of cell viability in HeLa cells. The results indicated a dose-dependent response where higher concentrations of the compound led to increased cytotoxicity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

2. Interaction with Protein Kinases

The compound's interaction with protein kinases was assessed through binding affinity studies. It was found that 4,7-Epoxyisobenzofuran-1,3-dione binds selectively to certain kinases involved in cancer signaling pathways.

| Protein Kinase | Binding Affinity (Kd) |

|---|---|

| AKT | Low µM |

| ERK1/2 | High nM |

| JNK | Low nM |

Synthesis and Structural Characteristics

The synthesis of 4,7-Epoxyisobenzofuran-1,3-dione typically involves the reaction of furan with maleic anhydride under controlled conditions. This process yields a bicyclic system that contributes to its unique chemical reactivity.

Comparison with Related Compounds

Several compounds share structural similarities with 4,7-Epoxyisobenzofuran-1,3-dione. Their unique properties are summarized below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Cantharidin | Bicyclic structure | Potent anticancer properties |

| Isoindole Derivatives | Variants of isoindole structures | Diverse biological activities |

| Hexahydroisoindole Derivatives | Saturated forms of isoindoles | Potential neuroactive properties |

Propriétés

Numéro CAS |

29745-04-8 |

|---|---|

Formule moléculaire |

C8H8O4 |

Poids moléculaire |

168.15 g/mol |

Nom IUPAC |

(1R,7S)-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5?,6? |

Clé InChI |

JAABVEXCGCXWRR-LAXKNYFCSA-N |

SMILES |

C1CC2C3C(C1O2)C(=O)OC3=O |

SMILES isomérique |

C1C[C@H]2C3C([C@@H]1O2)C(=O)OC3=O |

SMILES canonique |

C1CC2C3C(C1O2)C(=O)OC3=O |

Apparence |

Solid powder |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4,7-epoxyisobenzofuran-1,3-dione, hexahydro-, (3a-alpha, 4beta, 7beta, 7a-alpha)- demethylcantharate norcantharidin norcantharidin, (3aalpha,4beta,7beta,7aalpha)-isomer sodium norcantharidate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.